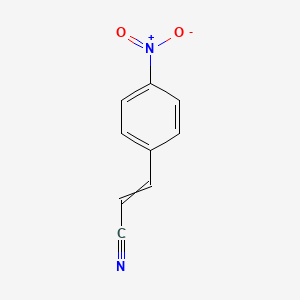![molecular formula C13H23NO2Si B8787946 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 150058-64-3](/img/structure/B8787946.png)
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Descripción general
Descripción
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound that features a pyridine ring substituted with a methanol group and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in an organic solvent like methylene chloride. The starting material, 6-hydroxymethylpyridin-2-ylmethanol, undergoes silylation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Formation of 6-formylpyridin-2-ylmethanol or 6-carboxypyridin-2-ylmethanol.
Reduction: Formation of 6-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-2-ylmethanol.
Substitution: Formation of 6-hydroxymethylpyridin-2-ylmethanol.
Aplicaciones Científicas De Investigación
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions, which can be exploited in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar protective groups used in organic synthesis.
4-Iodobenzoic acid: Another compound with a functional group that can undergo similar substitution reactions.
Uniqueness
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is unique due to its combination of a pyridine ring and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group. This combination allows for selective reactions and applications in various fields, making it a versatile compound in research and industry.
Propiedades
Número CAS |
150058-64-3 |
|---|---|
Fórmula molecular |
C13H23NO2Si |
Peso molecular |
253.41 g/mol |
Nombre IUPAC |
[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-15)14-12/h6-8,15H,9-10H2,1-5H3 |
Clave InChI |
SUODSUFRTNERDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC=CC(=N1)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8787909.png)




